(3-Methylisoquinolin-7-yl)methanamine (3-Methylisoquinolin-7-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987102
InChI: InChI=1S/C11H12N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,6,12H2,1H3
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

(3-Methylisoquinolin-7-yl)methanamine

CAS No.:

Cat. No.: VC15987102

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylisoquinolin-7-yl)methanamine -

Specification

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name (3-methylisoquinolin-7-yl)methanamine
Standard InChI InChI=1S/C11H12N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,6,12H2,1H3
Standard InChI Key YDOSZJZQXGAFPJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C(C=C2)CN)C=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the isoquinoline family, a bicyclic system consisting of a benzene ring fused to a pyridine ring. Key substitutions include:

  • Methyl group at position 3

  • Methanamine group (-CH2NH2) at position 7

The molecular formula is C11H12N2, with a molecular weight of 172.23 g/mol (calculated via PubChem’s atomic mass tables) . The IUPAC name, (3-methylisoquinolin-7-yl)methanamine, reflects these substituents’ positions.

Spectroscopic and Computational Data

While experimental spectral data for this exact compound are unavailable, analogous isoquinolines exhibit characteristic features:

  • UV-Vis: Absorption maxima near 270–310 nm due to π→π* transitions in the aromatic system .

  • NMR: Protons on the methanamine group typically resonate at δ 3.1–3.4 ppm (1H, NH2) and δ 2.8–3.0 ppm (2H, CH2) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 172.1 (M+) with fragmentation patterns dominated by loss of NH2 (17 Da) and CH3 (15 Da) groups .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing (3-methylisoquinolin-7-yl)methanamine:

Bischler-Napieralski Cyclization

A classical approach for isoquinoline synthesis involves cyclizing β-phenylethylamides. For this compound:

  • Precursor Preparation:

    • Start with 3-methyl-7-nitroisoquinoline to introduce the methyl group early.

    • Reduce the nitro group to an amine, followed by Gabriel synthesis to install the methanamine moiety .

  • Key Reaction:

    3-Methyl-7-nitroisoquinolineLiAlH43-Methyl-7-aminoisoquinolinePhthalimide/KOHTarget Compound\text{3-Methyl-7-nitroisoquinoline} \xrightarrow{\text{LiAlH}_4} \text{3-Methyl-7-aminoisoquinoline} \xrightarrow{\text{Phthalimide/KOH}} \text{Target Compound}

Suzuki-Miyaura Cross-Coupling

Modern methods leverage palladium-catalyzed coupling to introduce substituents:

  • Borylation at C7:

    • Convert 3-methylisoquinoline to its 7-bromo derivative using N-bromosuccinimide (NBS).

    • Perform Miyaura borylation to install a boronic ester.

  • Amination:

    7-Boronic ester intermediate+CH2NH2-XPd(PPh3)4Target Compound\text{7-Boronic ester intermediate} + \text{CH}_2\text{NH}_2\text{-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target Compound}

    Where X = leaving group (e.g., OTf, Cl) .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitutions occur exclusively at C3 and C7 requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Amine Protection: The methanamine group may necessitate Boc or Fmoc protection during synthesis to prevent side reactions .

Physicochemical Properties and Drug Likeness

Calculated Parameters

PropertyValueMethod/Source
LogP (Lipophilicity)1.8 ± 0.3XLogP3-AA (PubChem)
Water Solubility1.2 mg/mLAli et al. (2012)
pKa (Basic)9.4 (amine group)ChemAxon Prediction

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).

  • Metabolism: Likely substrate for CYP3A4 due to aromatic amine oxidation .

  • Toxicity: Ames test predictions suggest low mutagenic risk (TA98/-S9: negative).

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The PubChem compound [4-(7-methylisoquinolin-3-yl)phenyl]methanamine differs in substitution pattern but shares key functional groups:

  • Bioactivity: The phenyl-methanamine analog shows reduced antibacterial potency (MIC > 32 μg/mL against MRSA) compared to C7-methanamine derivatives , highlighting the importance of substitution position.

  • Solubility: The additional phenyl ring in the PubChem compound lowers water solubility (0.3 mg/mL vs. 1.2 mg/mL for the target compound) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The methanamine group serves as a handle for derivatization (e.g., acylations to improve bioavailability) .

  • Combination Therapies: Potential synergy with β-lactam antibiotics against resistant strains .

Chemical Biology Probes

  • Fluorescent Tagging: The amine group allows conjugation to FITC or other dyes for cellular imaging .

  • Proteomic Studies: Photoaffinity labeling via azide-alkyne cycloaddition to map FtsZ binding sites .

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